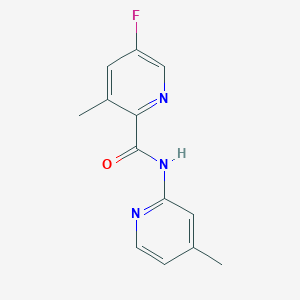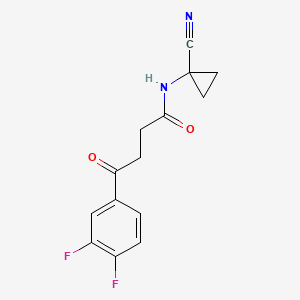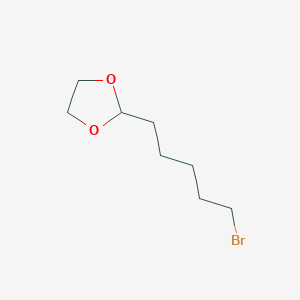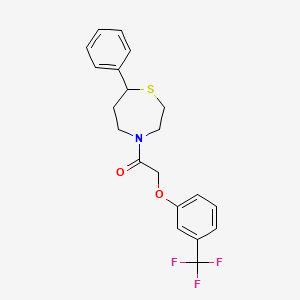
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TPA023 and belongs to the class of thiazepane derivatives.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has focused on synthesizing various derivatives of thiazepan-4-yl and trifluoromethylphenoxy compounds, indicating the interest in exploring their chemical diversity and potential biological activities. For instance, derivatives of 1,4-benzothiazepines and 1,4-thiazepanones have been synthesized through different chemical reactions, showcasing their potential in drug development and material science. The synthesis methods often emphasize regio- and stereoselective approaches, aiming for high yield and purity of the desired products (Pandey et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Some of the synthesized compounds exhibit significant antimicrobial and anti-inflammatory activities. For example, novel series of 1,4-thiazepine derivatives have been evaluated for their antimicrobial properties, suggesting the potential of these compounds in addressing bacterial infections (Chate et al., 2011). Similarly, compounds with 1,4-thiazepan-4-yl and trifluoromethylphenoxy moieties have been studied for their anti-inflammatory activity, revealing moderate to significant effects, which could be leveraged in developing new anti-inflammatory drugs (Singh et al., 2020).
Propriétés
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2S/c21-20(22,23)16-7-4-8-17(13-16)26-14-19(25)24-10-9-18(27-12-11-24)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHXLJSOGOTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2819096.png)
![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)
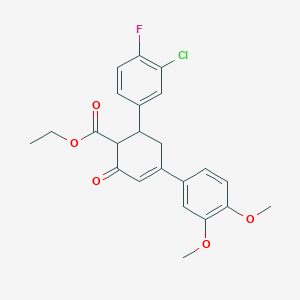
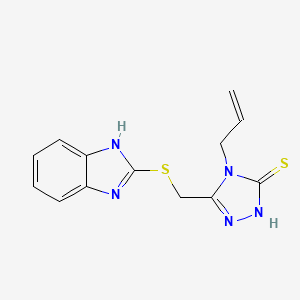
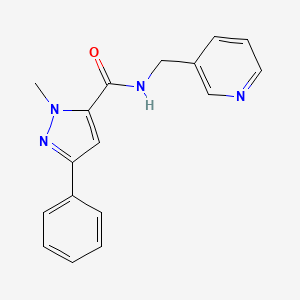
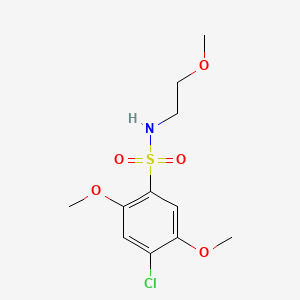
![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)
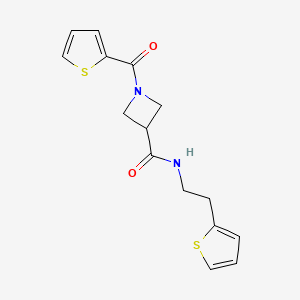
![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
